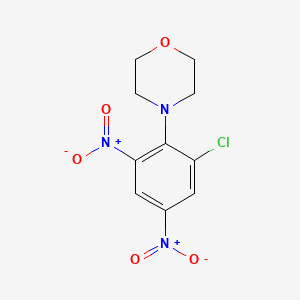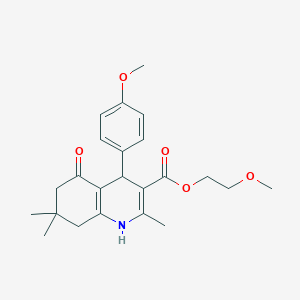![molecular formula C16H20N6O3 B15042445 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B15042445.png)
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, a methylene bridge, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The diethylamino group and the triazine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE
- 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-{(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
- N-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
Uniqueness
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE is unique due to the presence of the diethylamino group, which imparts specific electronic and steric properties to the molecule. This makes it distinct from other similar compounds and can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C16H20N6O3 |
|---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C16H20N6O3/c1-3-22(4-2)12-7-5-11(6-8-12)10-17-20-14(23)9-13-15(24)18-16(25)21-19-13/h5-8,10H,3-4,9H2,1-2H3,(H,20,23)(H2,18,21,24,25)/b17-10+ |
InChI Key |
BBIJPISKQHQLRX-LICLKQGHSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z)-3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042368.png)
![(2Z,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B15042373.png)
![2-bromo-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B15042381.png)
![Propan-2-yl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B15042387.png)
![(3E)-1-(4-methyl-3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042395.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B15042404.png)

![3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B15042420.png)
![N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15042424.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B15042428.png)
![Propyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B15042430.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-tert-butylbenzohydrazide](/img/structure/B15042442.png)
![9-[2-(benzyloxy)-3,5-diiodophenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15042443.png)
